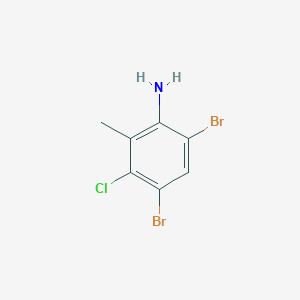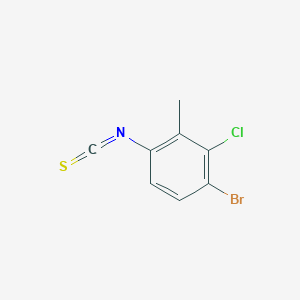
4-Bromo-3-chloro-2-methylphenylisothiocyanate
Overview
Description
4-Bromo-3-chloro-2-methylphenylisothiocyanate is an organic compound with the molecular formula C8H5BrClNS. It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with bromine, chlorine, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-methylphenylisothiocyanate typically involves the reaction of 4-Bromo-3-chloro-2-methylphenylamine with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful handling of thiophosgene, which is a hazardous reagent, and the use of appropriate safety measures to prevent exposure and environmental contamination .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-methylphenylisothiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
4-Bromo-3-chloro-2-methylphenylisothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-methylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification or inhibition of their activity. The molecular targets include amino acid residues such as lysine, cysteine, and serine, which possess nucleophilic side chains .
Comparison with Similar Compounds
Similar Compounds
Phenylisothiocyanate: Lacks the bromine, chlorine, and methyl substitutions.
4-Bromo-3-chlorophenylisothiocyanate: Similar structure but without the methyl group.
2-Methylphenylisothiocyanate: Lacks the bromine and chlorine substitutions.
Uniqueness
4-Bromo-3-chloro-2-methylphenylisothiocyanate is unique due to the presence of multiple substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of bromine, chlorine, and methyl groups can enhance its electrophilic and nucleophilic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-bromo-2-chloro-4-isothiocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c1-5-7(11-4-12)3-2-6(9)8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSNIAADNQCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428376 | |
| Record name | 4-Bromo-3-chloro-2-methylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-25-3 | |
| Record name | 4-Bromo-3-chloro-2-methylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



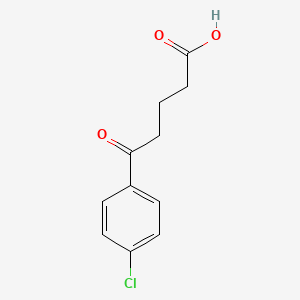

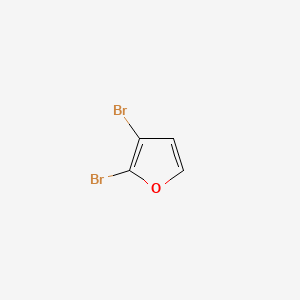
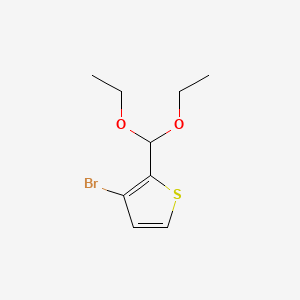
![4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B1599521.png)


![N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1599525.png)
![2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B1599527.png)

